An In-depth Technical Guide on the Chemical Properties of 4-(pyridin-3-yl)thiazol-2-amine
An In-depth Technical Guide on the Chemical Properties of 4-(pyridin-3-yl)thiazol-2-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(pyridin-3-yl)thiazol-2-amine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, featuring a pyridine ring linked to a 2-aminothiazole moiety, serves as a versatile scaffold for the development of potent and selective inhibitors of various protein kinases. This technical guide provides a comprehensive overview of the chemical properties of 4-(pyridin-3-yl)thiazol-2-amine, including its synthesis, physicochemical characteristics, reactivity, and biological activities, with a focus on its role as a kinase inhibitor in cancer therapy. Detailed experimental protocols and visualizations of relevant signaling pathways are presented to support further research and development efforts.
Physicochemical Properties
The fundamental physicochemical properties of 4-(pyridin-3-yl)thiazol-2-amine are crucial for its handling, formulation, and biological activity. A summary of its key properties is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃S | [1] |
| Molecular Weight | 177.23 g/mol | [1] |
| CAS Number | 30235-27-9 | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| pKa | Not available | |
| Solubility | Not available | |
| XLogP3-AA (Lipophilicity) | 1.2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 4 | [1] |
| Rotatable Bond Count | 1 | [1] |
Synthesis
The primary synthetic route to 4-(pyridin-3-yl)thiazol-2-amine is the Hantzsch thiazole synthesis. This method involves the condensation of an α-haloketone with a thioamide.
Hantzsch Thiazole Synthesis: Experimental Protocol
This protocol describes a general procedure for the synthesis of 4-(pyridin-3-yl)thiazol-2-amine via the Hantzsch reaction.
Materials:
-
3-bromoacetylpyridine hydrobromide
-
Thiourea
-
Ethanol
-
Sodium bicarbonate
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Heating mantle
-
Büchner funnel and flask
-
Filtration paper
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of 3-bromoacetylpyridine hydrobromide in ethanol.
-
Add 1.1 to 1.5 equivalents of thiourea to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing cold deionized water, which should cause a precipitate to form.
-
Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with copious amounts of deionized water to remove any inorganic salts.
-
Dry the crude product in a desiccator or a vacuum oven at a low temperature.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Data (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum of 4-(pyridin-3-yl)thiazol-2-amine in a suitable solvent like DMSO-d₆ is expected to show characteristic signals for the pyridine and thiazole ring protons, as well as the amine protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule, with the chemical shifts influenced by their electronic environment within the pyridine and thiazole rings.
IR Spectroscopy
The infrared spectrum is predicted to exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3400-3250 cm⁻¹), C-N stretching (aromatic amines, 1335-1250 cm⁻¹), and vibrations associated with the aromatic pyridine and thiazole rings.[2]
Mass Spectrometry
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of the compound. For 4-(pyridin-3-yl)thiazol-2-amine, soft ionization techniques like Electrospray Ionization (ESI) are preferable. The predicted protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of approximately 178.22.[3]
Table 2: Predicted Key Mass Spectral Peaks [3]
| Predicted m/z | Proposed Fragment Ion | Notes |
| 178.22 | [M+H]⁺ | Protonated molecular ion |
| 151.24 | [M+H - HCN]⁺ | Loss of hydrogen cyanide from the pyridine ring |
| 121.18 | [C₅H₅N₂S]⁺ | Fragmentation involving the thiazole ring |
| 94.12 | [C₅H₆N₂]⁺ | Aminopyridine fragment |
| 85.13 | [C₃H₃NS]⁺ | Thiazole ring fragment |
Biological Activity and Mechanism of Action
The 4-(pyridin-3-yl)thiazol-2-amine scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. Derivatives of this compound have shown potent inhibitory activity against several key kinases involved in cell cycle progression, angiogenesis, and signal transduction.
Kinase Inhibition
The thiazole-pyridine motif allows for specific interactions with the ATP-binding pockets of various kinases, leading to potent and selective inhibition. Notable targets include:
-
Cyclin-Dependent Kinases 4 and 6 (CDK4/6): These kinases are crucial for the G1-S phase transition in the cell cycle. Inhibition of CDK4/6 leads to cell cycle arrest and has proven to be an effective anti-cancer strategy.[4][5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR): KDR is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis. Inhibition of KDR can block this process.[6][7]
-
Aurora Kinases: These are essential for mitotic progression, and their inhibition results in aberrant mitosis and subsequent cell death.[8]
-
p38 Mitogen-Activated Protein (MAP) Kinase: This kinase is involved in cellular responses to stress and inflammation.
The drug Masitinib , a tyrosine-kinase inhibitor, contains the 4-(pyridin-3-yl)thiazol-2-amine core structure and is used in the treatment of mast cell tumors in animals.
Signaling Pathways
The inhibitory action of 4-(pyridin-3-yl)thiazol-2-amine and its derivatives on key kinases directly impacts critical cellular signaling pathways.
Caption: CDK4/6 Inhibition Pathway.
Caption: VEGFR2 (KDR) Inhibition Pathway.
Experimental Protocols for Biological Activity
In Vitro Kinase Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of 4-(pyridin-3-yl)thiazol-2-amine against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., CDK4/6, KDR)
-
Kinase-specific substrate (e.g., peptide)
-
4-(pyridin-3-yl)thiazol-2-amine (test compound) dissolved in DMSO
-
Known kinase inhibitor (positive control)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP
-
96-well or 384-well assay plates
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
Luminescence/fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound and the positive control in DMSO.
-
In the assay plate, add the kinase, the substrate, and the assay buffer to each well.
-
Add the serially diluted test compound or controls to the appropriate wells. Include wells with no inhibitor as a negative control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified duration (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Add the detection reagent according to the manufacturer's instructions to quantify kinase activity.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the test compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Kinase Inhibition Assay Workflow.
Cell Viability (MTT) Assay
This assay is used to assess the cytotoxic or cytostatic effects of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
4-(pyridin-3-yl)thiazol-2-amine (test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals by adding a solubilization solution.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value.[5][9]
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. benchchem.com [benchchem.com]
- 4. Highly Potent, Selective, and Orally Bioavailable 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Cyclin-Dependent Kinases 4 and 6 Inhibitors as Anticancer Drug Candidates: Design, Synthesis, and Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potent N-(1,3-thiazol-2-yl)pyridin-2-amine vascular endothelial growth factor receptor tyrosine kinase inhibitors with excellent pharmacokinetics and low affinity for the hERG ion channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The discovery of N-(1,3-thiazol-2-yl)pyridin-2-amines as potent inhibitors of KDR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
